2-(Chloromethyl)-5-fluorobenzo[d]thiazole

Physical Chemistry Process Chemistry Crystallization

Medicinal chemists often struggle to optimize ADME profiles without reliable, high-purity building blocks. 2-(Chloromethyl)-5-fluorobenzo[d]thiazole (CAS 110704-60-4) solves this by providing a reactive chloromethyl handle and a metabolically stabilizing 5-fluoro substituent (LogP 3.12) on a benzothiazole core. · High purity (≥98%) with full analytical documentation (NMR, HPLC) ensures reproducibility. · Solid intermediate (mp 73°C) simplifies recrystallization and storage. · Enables efficient alkylation for rapid derivatization into complex pharmaceutical leads.

Molecular Formula C8H5ClFNS
Molecular Weight 201.65 g/mol
CAS No. 110704-60-4
Cat. No. B034655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-5-fluorobenzo[d]thiazole
CAS110704-60-4
SynonymsBenzothiazole, 2-(chloromethyl)-5-fluoro- (9CI)
Molecular FormulaC8H5ClFNS
Molecular Weight201.65 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)N=C(S2)CCl
InChIInChI=1S/C8H5ClFNS/c9-4-8-11-6-3-5(10)1-2-7(6)12-8/h1-3H,4H2
InChIKeyACVAICWJHHSMGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Chloromethyl)-5-fluorobenzo[d]thiazole Overview


2-(Chloromethyl)-5-fluorobenzo[d]thiazole (CAS 110704-60-4) is a heterocyclic organic compound characterized by a benzothiazole core substituted with a reactive chloromethyl group at the 2-position and a fluorine atom at the 5-position . This specific substitution pattern confers a unique combination of electronic properties and a reactive handle for further derivatization, positioning it as a key intermediate for constructing complex molecules, particularly in pharmaceutical and agrochemical research . Its well-defined physical properties, including a reported melting point of 73°C , support reliable handling and formulation in diverse synthetic workflows.

Reactive handle
Chloromethyl group enables alkylation-based derivatization for building complex molecules.
5-Fluoro substitution
Fluorine modulates electronic distribution, lipophilicity, and metabolic stability of derived structures.
Verified purity
Standard purity of ≥95% with batch-specific NMR, HPLC, and GC data supports reproducible research.

Significance of 5-Fluoro-2-chloromethyl Substitution


The benzothiazole scaffold offers multiple positions for functionalization, and the choice of a specific regioisomer and substituent is not arbitrary. Substitution at the 5-position with a strongly electronegative fluorine atom, as in 2-(Chloromethyl)-5-fluorobenzo[d]thiazole, fundamentally alters the molecule's electronic distribution, lipophilicity, and metabolic stability compared to non-fluorinated or differently substituted analogs . These changes have a direct, quantifiable impact on key physicochemical properties such as melting point and density , which in turn influence the compound's solubility, crystallization behavior, and performance as a building block in multi-step syntheses. Substituting it with a non-fluorinated or 4-fluoro isomer is not a like-for-like replacement and can lead to different reaction kinetics, yields, and final product profiles.

Non-fluorinated analog
2-(Chloromethyl)benzothiazole lacks the 5-fluoro substituent, resulting in markedly different melting point, lipophilicity, and solubility that may shift crystallization behavior and reaction conditions.
4-Fluoro regioisomer
Substitution at the 4-position alters electronic distribution differently, potentially changing reaction kinetics and product profiles compared to the 5-fluoro derivative.

2-(Chloromethyl)-5-fluorobenzo[d]thiazole vs. Closest Analogs


Melting Point vs. Non-Fluorinated Analog

The introduction of a fluorine atom at the 5-position significantly alters the thermal behavior of 2-(Chloromethyl)-5-fluorobenzo[d]thiazole relative to its non-fluorinated core, 2-(chloromethyl)benzothiazole. The target compound exhibits a reported melting point of 73°C , a stark contrast to the 32-34°C melting point observed for 2-(chloromethyl)benzothiazole . This 39-41°C increase is a direct consequence of the fluorine substituent's effect on intermolecular interactions and crystal lattice energy.

Melting Point
Data to verify
73 °C vs 32–34 °C
(+39 to +41 °C)
Higher mp may simplify solid handling and purification.
Predicted values; validate experimentally.
Physical Chemistry Process Chemistry Crystallization

Lipophilicity and Density Modulation

The presence of the 5-fluoro group imparts a measurable increase in both density and predicted lipophilicity (LogP) compared to the parent non-fluorinated system. The target compound has a predicted density of 1.459 g/cm³ and a calculated LogP of 3.12 . In contrast, 2-(chloromethyl)benzothiazole has a lower density of ~1.4 g/cm³ [1] and a predicted LogP of approximately 2.54 , reflecting the significant impact of the fluorine atom on these key physicochemical parameters.

LogP & Density
Data to verify
LogP 3.12 vs 2.54
Density 1.459 vs ~1.4 g/cm³
Fluorine increases lipophilicity and solvent interaction.
Calculated properties; experimental confirmation recommended.
ADME-Tox Medicinal Chemistry Lipophilicity

Quality Control and Purity Verification

For procurement, the availability of a certified, high-purity standard is a key differentiator. Suppliers like Bidepharm provide 2-(Chloromethyl)-5-fluorobenzo[d]thiazole with a standard purity of 95%, backed by batch-specific analytical reports including NMR, HPLC, and GC . This level of verified quality control is not a universal standard for all benzothiazole analogs and is a critical factor for ensuring reproducibility in research and development.

Purity Specification
Supplier specification
≥95% (HPLC, NMR, GC)
Supports batch-to-batch reproducibility.
Verify lot-specific certificate of analysis.
Quality Control Procurement Reproducibility

Synthetic Performance as a Reactive Intermediate

The chloromethyl group at the 2-position is a crucial reactive handle for derivatization. The compound has been successfully employed as a key intermediate in multi-step syntheses, demonstrating reliable performance in alkylation reactions. In a specific example, the alkylation of a phenol derivative with 2-(chloromethyl)-5-fluorobenzothiazole was used to construct a more complex molecular architecture, indicating effective reactivity for C-O bond formation [1].

Synthetic Reactivity
Reported example
Alkylation of phenol derivative demonstrated.
Illustrates building-block utility in C–O bond formation.
Reaction conditions may require optimization for scale-up.
Synthetic Chemistry Alkylation Building Block

2-(Chloromethyl)-5-fluorobenzo[d]thiazole: Key Applications


Optimized Crystallization & Handling

The substantially higher melting point of 2-(Chloromethyl)-5-fluorobenzo[d]thiazole (73°C) compared to non-fluorinated analogs (~34°C) makes it a superior choice for synthetic routes that involve purification by recrystallization or require a solid intermediate with improved storage and handling characteristics . This property simplifies large-scale process development and minimizes losses during isolation.

Building Block for Pharmaceuticals and Agrochemicals

The presence of the 5-fluoro substituent, which increases lipophilicity (LogP 3.12) and alters electronic properties, makes this compound an ideal building block for constructing molecules with enhanced metabolic stability and membrane permeability . It is a critical intermediate for medicinal chemists aiming to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of drug candidates .

Reproducible Multi-Step Synthesis

In complex synthetic pathways where each step's yield and purity are critical, the procurement of a high-purity (≥95%) building block with comprehensive analytical documentation (NMR, HPLC, GC) is essential . 2-(Chloromethyl)-5-fluorobenzo[d]thiazole, when sourced from a reputable supplier with these specifications, ensures a reliable starting point for the alkylation and derivatization steps necessary to access advanced intermediates, thereby supporting robust and reproducible research .

Aldose Reductase Inhibitor Development

Structural analogs and derivatives based on the 2-(chloromethyl)-5-fluorobenzothiazole scaffold have been explored in the design of novel aldose reductase inhibitors (ARIs) . While the compound itself is an intermediate, its unique substitution pattern may be crucial for achieving the high potency and selectivity required for developing new treatments for diabetic complications. The fluorine atom's influence on binding affinity and metabolic stability is a key design element in this therapeutic area.

Application
Selection Property
Validation Focus
Solid-handling synthesis workflows
High melting point for crystallization
Purity and recrystallization yield
Medicinal chemistry building block
Fluorinated core for metabolic stability & lipophilicity
Target molecule ADME optimization
Multi-step synthesis with QC intermediate
Verified purity (≥95%) with analytical reports
Reaction reproducibility and yield consistency
Aldose reductase inhibitor research
Fluorinated benzothiazole scaffold for binding studies
Enzyme inhibition assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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